molecular formula C10H7N3O4 B11875982 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

Cat. No.: B11875982
M. Wt: 233.18 g/mol
InChI Key: OSXUQMULUQYNRL-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7N3O4 It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-(4-Amino-1H-pyrazol-1-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and pyrazole ring. These interactions could lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-1H-pyrazol-1-yl)benzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(1H-pyrazol-4-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7N3O4

Molecular Weight

233.18 g/mol

IUPAC Name

3-(4-nitropyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15)

InChI Key

OSXUQMULUQYNRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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